2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine
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Overview
Description
“2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine” is a chemical compound with the CAS Number: 1335299-39-2 . It has a molecular weight of 228.23 and its IUPAC name is 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-ylamine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine”, has been a topic of research in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The InChI code for “2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine” is 1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) . This indicates the presence of a fluorophenyl group attached to an imidazo[1,2-a]pyrimidin-7-ylamine core.Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyrimidines serve as valuable building blocks for drug discovery. Researchers have explored their potential as kinase inhibitors, antiviral agents, and anticancer drugs. The fluorine substitution in 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine could enhance its binding affinity to specific protein targets, making it a promising candidate for drug development .
Kinase Inhibition
Kinases play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer. The compound’s imidazo[1,2-a]pyrimidine core may interact with kinases, inhibiting their activity. Investigating its selectivity and potency against specific kinases is essential .
Antiviral Agents
Given the global impact of viral infections, identifying novel antiviral compounds remains a priority. Researchers have explored imidazo[1,2-a]pyrimidines as potential antiviral agents. The compound’s structure could be optimized for activity against specific viruses .
Photophysical Properties
Imidazo[1,2-a]pyrimidines exhibit interesting photophysical properties, including fluorescence. Researchers have studied their use as fluorescent probes, sensors, and imaging agents. Investigating the fluorescence behavior of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine could reveal its potential in bioimaging applications .
Agrochemicals
Heterocyclic compounds often find applications in agriculture. Imidazo[1,2-a]pyrimidines have been explored as potential herbicides, fungicides, and insecticides. The compound’s unique structure may contribute to its efficacy in pest control .
Materials Science
Imidazo[1,2-a]pyrimidines can serve as building blocks for functional materials. Researchers have investigated their use in organic electronics, photovoltaics, and light-emitting devices. Understanding the electronic properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine could inform material design .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, including “2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine”, have potential applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications . Future research could focus on the development of new imidazo[1,2-a]pyridine derivatives with enhanced activities and minimal toxicity .
properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHLOBWNOWKEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=NC3=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine |
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